molecular formula C14H16O4 B14287371 2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one CAS No. 116719-54-1

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one

Cat. No.: B14287371
CAS No.: 116719-54-1
M. Wt: 248.27 g/mol
InChI Key: IAEBHAAVXXYAAQ-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one is an organic compound that features a cyclohexanone ring substituted with a phenoxy group The phenoxy group itself is further substituted with acetyl and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one typically involves the reaction of 4-acetyl-3-hydroxyphenol with cyclohexanone under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of cyclohexanone. The reaction is often carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-Acetyl-3-oxophenoxy)cyclohexan-1-one.

    Reduction: Formation of 2-(4-Hydroxy-3-hydroxyphenoxy)cyclohexan-1-one.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one involves its interaction with specific molecular targets. The hydroxy and acetyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenoxy group can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(2-acetyl-3-hydroxyphenoxy)propan-2-ol: A related compound with similar structural features but different functional groups.

    4-(3-Hydroxyphenoxy)benzoic acid: Another compound with a phenoxy group substituted with a hydroxy group.

Uniqueness

2-(4-Acetyl-3-hydroxyphenoxy)cyclohexan-1-one is unique due to the presence of both acetyl and hydroxy groups on the phenoxy ring, which imparts distinct chemical reactivity and potential biological activity. Its cyclohexanone backbone also contributes to its unique structural and functional properties.

Properties

CAS No.

116719-54-1

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

2-(4-acetyl-3-hydroxyphenoxy)cyclohexan-1-one

InChI

InChI=1S/C14H16O4/c1-9(15)11-7-6-10(8-13(11)17)18-14-5-3-2-4-12(14)16/h6-8,14,17H,2-5H2,1H3

InChI Key

IAEBHAAVXXYAAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC2CCCCC2=O)O

Origin of Product

United States

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